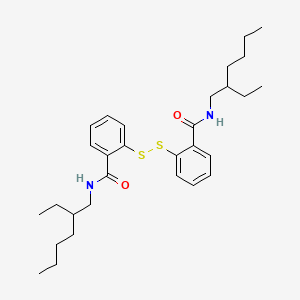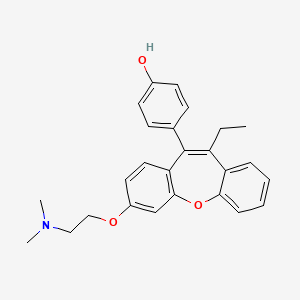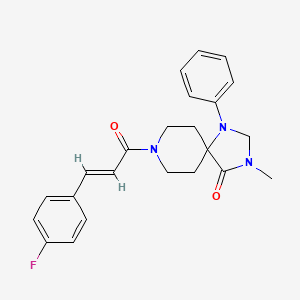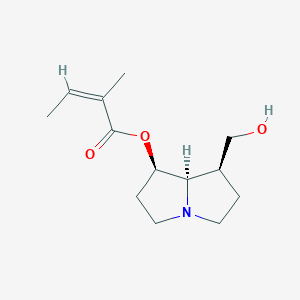
7-Angeloylplatynecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Angeloylplatynecine is a pyrrolizidine alkaloid with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . This compound is derived from plants belonging to the genus Senecio, such as Senecio chrysocoma and Senecio paniculatus . Pyrrolizidine alkaloids are known for their diverse biological activities and potential medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Angeloylplatynecine involves the esterification of platynecine with angelic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: the extraction from natural sources, such as Senecio species, remains a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Angeloylplatynecine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted esters .
Scientific Research Applications
7-Angeloylplatynecine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Research on its biological activity includes studies on its cytotoxicity and potential therapeutic effects.
Medicine: Investigations into its pharmacological properties, such as anti-inflammatory and anticancer activities, are ongoing.
Mechanism of Action
The mechanism of action of 7-Angeloylplatynecine involves its interaction with cellular macromolecules. It can form adducts with DNA and proteins, leading to cytotoxic effects. The compound’s molecular targets include enzymes involved in DNA replication and repair, which can result in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- 7-Tigloylplatynecine
- 7-O-Tigloylplatinecine
- 7-Angeloylplatinecine
Comparison: 7-Angeloylplatynecine is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
Properties
CAS No. |
94054-32-7 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[(1R,7S,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1 |
InChI Key |
JVBOUYIVPAHNGB-YHTXKQJMSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)CO |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


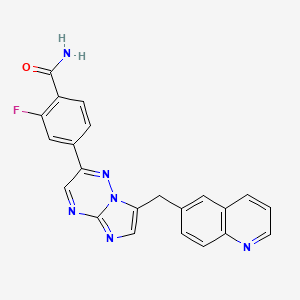

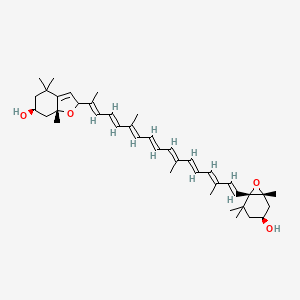
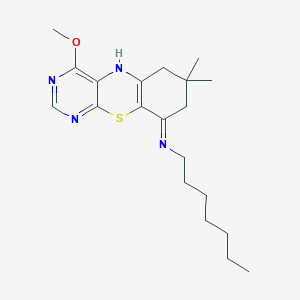
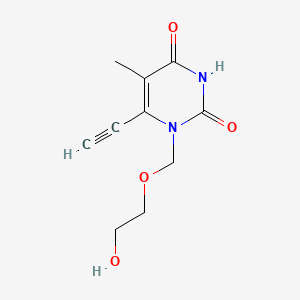
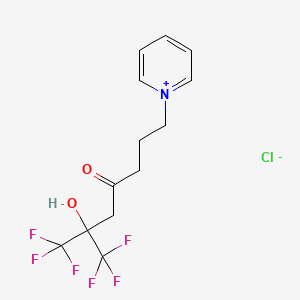
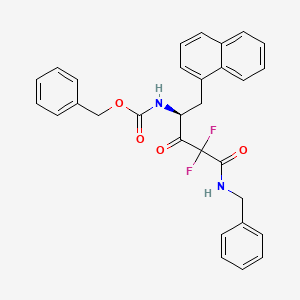
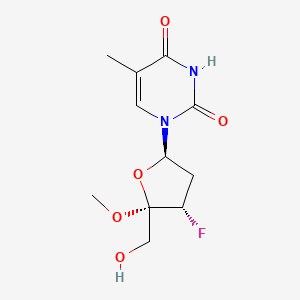
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)

![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
